molecular formula C22H24N2O4 B10922076 ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate

ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B10922076
M. Wt: 380.4 g/mol
InChI Key: AGQBKJKNNBXGGS-UHFFFAOYSA-N
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Description

Ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methoxyphenyl groups. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone is substituted with methoxyphenyl groups.

    Esterification: The resulting pyrazole derivative is then esterified with ethyl bromoacetate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups and the pyrazole ring play crucial roles in binding to these targets, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)propanoate: Similar structure but lacks the pyrazole ring.

    3,5-Bis(4-methoxyphenyl)-1H-pyrazole: Lacks the ester group.

Uniqueness

Ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate is unique due to the combination of the pyrazole ring and the ester group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 3-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C22H24N2O4/c1-4-28-22(25)13-14-24-21(17-7-11-19(27-3)12-8-17)15-20(23-24)16-5-9-18(26-2)10-6-16/h5-12,15H,4,13-14H2,1-3H3

InChI Key

AGQBKJKNNBXGGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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